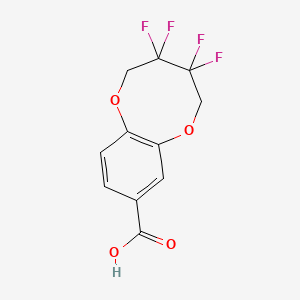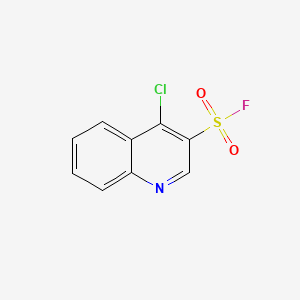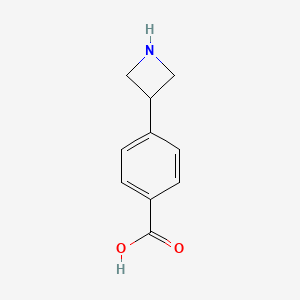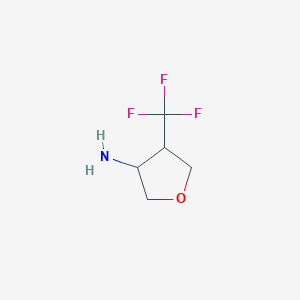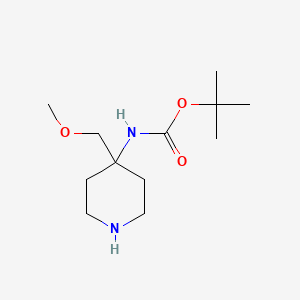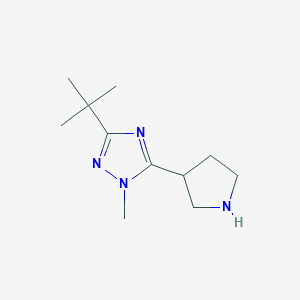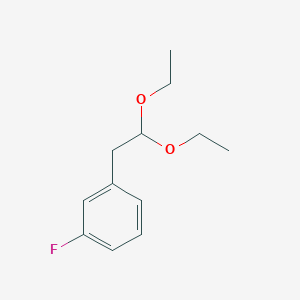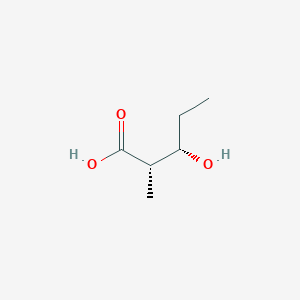
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions typically involve:
Reagents: Thiophene, trifluoroacetone, base (e.g., sodium hydride)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF)
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the thiophene ring.
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H7F3OS |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6,11H,4H2 |
Clé InChI |
JEYVZLNQADAWNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

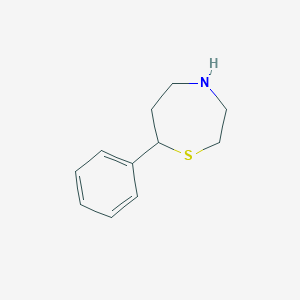
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
